dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Catalog No.
S1912098
CAS No.
384842-24-4
M.F
C27H35P
M. Wt
390.5 g/mol
Availability
In Stock
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dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

CAS Number

384842-24-4

Product Name

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

IUPAC Name

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Molecular Formula

C27H35P

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3

InChI Key

YMSBPYCREGBACF-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Sonogashira Coupling

[4 + 2] and [4 + 3] Cycloadditions in Gold-Catalyzed Reactions of Allene-Diene

Palladium Catalyzed Coupling Reactions

Catalyst for Cycloaddition Reactions

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is a phosphine compound characterized by its complex structure, which includes a dicyclohexyl moiety and a diphenylpropene group. Its molecular formula is C21H27PC_{21}H_{27}P, and it has a molecular weight of approximately 324.41 g/mol. This compound is notable for its potential applications in catalysis, particularly in organic synthesis due to its ability to stabilize reactive intermediates and facilitate various chemical transformations .

The reactivity of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is largely attributed to the presence of the phosphorus atom, which can participate in multiple coordination modes. It can act as a nucleophile in reactions with electrophiles, and its phosphine functionality allows it to form complexes with transition metals, enhancing catalytic activity in reactions such as:

  • Cross-coupling reactions: Serving as a ligand in palladium-catalyzed cross-coupling processes.
  • Hydrophosphination: Reacting with alkenes or alkynes to introduce phosphine groups into organic molecules.
  • Reduction reactions: Acting as a reducing agent in various organic transformations .

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through several methods:

  • Phosphination of Alkenes: The reaction of dicyclohexylphosphine with suitable alkenes (such as 1,1-diphenylpropene) under controlled conditions.
  • Stirring and Heating: The reaction mixture may require heating or stirring under inert atmosphere conditions to facilitate the formation of the desired product.
  • Purification Techniques: After synthesis, purification can be achieved using column chromatography or recrystallization to isolate the pure compound .

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane finds applications in various fields:

  • Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
  • Organic Synthesis: A reagent in the synthesis of complex organic molecules.
  • Material Science: Potential use in the development of new materials due to its unique chemical properties .

Interaction studies involving dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane primarily focus on its behavior as a ligand in coordination chemistry. These studies often examine how this compound interacts with different transition metals and how these interactions influence catalytic performance. The ability of this phosphine to stabilize metal complexes plays a crucial role in its effectiveness as a catalyst .

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane shares structural similarities with several other phosphine compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
DicyclohexylphosphineTwo cyclohexyl groupsSimple structure; widely used as a ligand
TriphenylphosphineThree phenyl groupsHigh stability; excellent ligand for transition metals
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphineTriisopropyl-substituted phenyl groupEnhanced steric bulk; improves selectivity
Dicyclohexyl(2-(diphenylphosphino)-biphenylene)Biphenylene structureUnique electronic properties due to biphenylene

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane's unique combination of dicyclohexyl and diphenylpropene functionalities allows for distinctive reactivity patterns not found in simpler phosphines or those with less steric hindrance .

XLogP3

7.8

Dates

Modify: 2023-08-16

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